4-Amino-3,5-dichlorobenzylamine

概要

説明

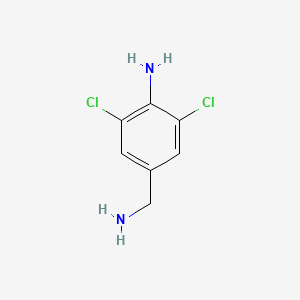

4-Amino-3,5-dichlorobenzylamine is a chemical compound with the molecular formula C7H8Cl2N2 It is characterized by the presence of an amino group and two chlorine atoms attached to a benzylamine structure

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dichlorobenzylamine typically involves a series of chemical reactions. One common method includes the catalytic substitution reaction of formaldehyde with boron trichloride, followed by reduction and heating to obtain the target product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and controlled reaction conditions would be essential to ensure high yield and purity.

化学反応の分析

Types of Reactions: 4-Amino-3,5-dichlorobenzylamine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted benzylamines.

科学的研究の応用

Pharmaceutical Applications

-

Synthesis of Therapeutic Agents :

- Antitussive and Antiasthmatic Drugs : 4-Amino-3,5-dichlorobenzylamine is utilized as an intermediate in synthesizing drugs like Clenbuterol, which is primarily used to treat asthma by relaxing airway muscles .

- Potential Cancer Therapeutics : Studies indicate that derivatives of this compound exhibit inhibitory activity against certain kinases involved in cancer progression, such as the cdc2-like kinase (Clk) family . These findings suggest a role in developing targeted cancer therapies.

- Antimicrobial Activity :

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis due to its active chemical properties:

- Oxidation Reactions : The compound can act as a selective oxidant in various organic reactions, facilitating the formation of complex molecules.

- Amination Reactions : It participates in amination reactions, which are crucial for synthesizing amine derivatives used in pharmaceuticals and agrochemicals .

Industrial Applications

The compound's utility extends to industrial applications:

- Dyes and Pigments : It can be employed as a raw material in the production of dyes due to its strong chromophoric properties.

- Agricultural Chemicals : Its derivatives are explored for use in pesticides and herbicides, contributing to agricultural productivity.

Case Study 1: Clenbuterol Synthesis

A detailed synthesis route for Clenbuterol involves using this compound as a key intermediate. The process begins with chlorination of 4-aminoacetophenone followed by various reaction steps leading to the final product. This highlights the compound's importance in pharmaceutical chemistry .

Case Study 2: Antimicrobial Research

In a study assessing the antimicrobial efficacy of compounds derived from this compound, several derivatives showed promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating potential for therapeutic use .

Data Table: Summary of Applications

| Application Area | Specific Use | Example Compound/Outcome |

|---|---|---|

| Pharmaceuticals | Antitussive/antiasthmatic drug synthesis | Clenbuterol |

| Cancer Research | Kinase inhibitors | Compounds targeting Clk family |

| Antimicrobial Activity | Antibiotic development | Efficacy against M. tuberculosis |

| Organic Synthesis | Building block for various reactions | Oxidation and amination reactions |

| Industrial Chemistry | Dyes and agrochemicals | Raw materials for dyes/pesticides |

作用機序

The mechanism of action of 4-Amino-3,5-dichlorobenzylamine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms may participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.

類似化合物との比較

3,5-Dichlorobenzylamine: Similar structure but lacks the amino group at the para position.

4-Amino-2,6-dichlorobenzylamine: Similar structure with chlorine atoms at different positions.

Uniqueness: 4-Amino-3,5-dichlorobenzylamine is unique due to the specific positioning of the amino and chlorine groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in various scientific fields .

生物活性

4-Amino-3,5-dichlorobenzylamine is a chemical compound characterized by its unique structure, which includes an amino group and two chlorine atoms attached to a benzylamine framework. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

- Molecular Formula : C7H8Cl2N2

- Molecular Weight : 189.06 g/mol

- Structure : The compound features a benzylamine structure with two chlorine substituents at the 3 and 5 positions and an amino group at the para position (4).

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with various biological molecules, while the chlorine atoms may participate in halogen bonding. These interactions can influence enzyme activity and protein interactions, leading to various biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been noted for its potential role in enzyme inhibition studies, particularly in the context of cancer research.

- Protein Interactions : Its structure allows it to engage with specific receptors and proteins, influencing cellular pathways.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties through its interaction with anaplastic lymphoma kinase (ALK) and other cancer-related targets. A study highlighted the importance of similar compounds in inhibiting ALK, suggesting that derivatives of benzylamines can serve as potent inhibitors in cancer therapy .

Inhibition Studies

The compound has been used to study enzyme inhibition mechanisms:

- Inhibitory Potential : It has been shown to inhibit certain kinases involved in cancer progression.

- Selectivity : Some studies suggest that modifications in the structure of benzylamines can lead to enhanced selectivity against specific cancer cell lines .

Case Studies

- Enzyme Inhibition Study :

- Docking Studies :

Comparative Analysis

The unique positioning of the amino and chlorine groups in this compound distinguishes it from similar compounds. Below is a comparison table highlighting key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C7H8Cl2N2 | Unique structure; potential anticancer activity |

| 3-Amino-4-chlorobenzylamine | C7H8ClN | One chlorine atom; different biological activity |

| 3,4-Dichlorobenzylamine | C7H7Cl2N | Lacks amino group at position 4; different reactivity |

| 4-Amino-3-chlorobenzylamine | C7H8ClN | One chlorine atom; different substitution pattern |

Q & A

Q. Basic: What are the optimal synthetic routes for 4-amino-3,5-dichlorobenzylamine, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis typically involves condensation reactions with substituted aldehydes under reflux conditions. For example, a molar ratio of 1:1 for the amine and aldehyde in absolute ethanol, catalyzed by glacial acetic acid, yields intermediates after 4 hours of reflux . Optimization should focus on:

- Catalyst screening : Testing Brønsted/Lewis acids (e.g., H₂SO₄, ZnCl₂) to improve yield.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) may enhance solubility of halogenated intermediates.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure products.

Q. Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for dichloro groups) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 221.01 for C₇H₇Cl₂N₂).

- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98%) .

Q. Basic: How can researchers evaluate the biological activity of this compound in pharmacological assays?

Methodological Answer:

- In vitro assays : Test enzyme inhibition (e.g., tyrosine kinases) via fluorescence-based kinetic measurements (IC₅₀ values).

- Cell viability : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine cytotoxicity .

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to model efficacy and potency.

Q. Advanced: How should researchers address contradictions in biological activity data across different studies?

Methodological Answer:

- Factorial design : Identify variables (e.g., solvent purity, cell passage number) using a 2³ factorial matrix to isolate confounding factors .

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare datasets and assess significance (p < 0.05) .

- Meta-analysis : Pool data from multiple studies (e.g., RevMan) to evaluate effect sizes and heterogeneity.

Q. Advanced: What theoretical frameworks guide the study of this compound’s mechanism of action?

Methodological Answer:

- Structure-activity relationship (SAR) : Link electronic effects (Hammett σ constants) of chloro and amino groups to bioactivity .

- Molecular docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., PARP-1) .

- Kinetic theory : Apply Michaelis-Menten models to enzyme inhibition studies.

Q. Advanced: How can experimental design minimize variability in synthesizing this compound derivatives?

Methodological Answer:

- DoE (Design of Experiments) : Central composite design to optimize temperature (60–100°C), time (2–6 hrs), and catalyst concentration .

- Process control : In-line FTIR monitoring to track reaction progression and intermediate stability .

- Batch consistency : Statistical process control (SPC) charts to validate reproducibility across ≥3 independent syntheses.

Q. Advanced: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC-MS.

- Light sensitivity : Expose to UV (254 nm) for 48 hrs; quantify photodegradants (e.g., quinone formation) .

- Recommended storage : Desiccated at 0–6°C in amber vials to prevent hydrolysis/oxidation .

Q. Advanced: How can researchers validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

- Linearity : Calibration curves (1–100 µg/mL) with R² > 0.99 .

- Recovery tests : Spike biological fluids (plasma, urine) and measure recovery (85–115%) via LC-MS/MS .

- LOQ/LOD : Determine limits using signal-to-noise ratios (S/N ≥ 10 for LOQ; S/N ≥ 3 for LOD).

Q. Advanced: What strategies mitigate byproduct formation during the synthesis of this compound?

Methodological Answer:

- Temperature control : Lower reaction temperatures (<80°C) to suppress dimerization.

- Protecting groups : Use Boc or Fmoc on the amine to prevent unwanted nucleophilic side reactions .

- Byproduct analysis : GC-MS or preparative TLC to isolate and characterize impurities (e.g., Schiff bases) .

Q. Advanced: How do researchers scale up this compound synthesis without compromising yield or purity?

Methodological Answer:

- Kilolab trials : Optimize mixing efficiency (Reynolds number > 10,000) and heat transfer in jacketed reactors .

- Crystallization engineering : Seed crystals and controlled cooling rates (1°C/min) to enhance crystal purity .

- Process simulation : Aspen Plus modeling to predict mass/energy balances at pilot scale .

特性

IUPAC Name |

4-(aminomethyl)-2,6-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,3,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBAIKLNWNJJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597028 | |

| Record name | 4-(Aminomethyl)-2,6-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164648-75-3 | |

| Record name | 4-(Aminomethyl)-2,6-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。